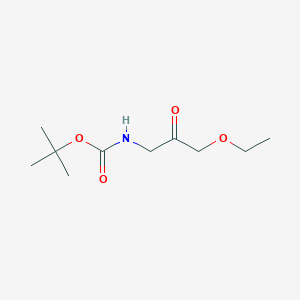

tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate

説明

tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate is a carbamate derivative characterized by a tert-butyl carbamate group attached to a propyl chain substituted with an ethoxy group at the 3-position and an oxo (keto) group at the 2-position. This compound is primarily used as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive ketone and carbamate functionalities, which enable further derivatization .

特性

IUPAC Name |

tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-14-7-8(12)6-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSSOZLBFNUAHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with ethyl 3-oxopropanoate under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through standard techniques like recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

Tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate has several scientific research applications:

作用機序

The mechanism of action of tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate involves its interaction with specific molecular targets and pathways. As a carbamate, it can act as a protecting group for amines, preventing unwanted reactions during synthesis . The compound can be selectively removed under mild acidic conditions, revealing the free amine group for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.

類似化合物との比較

Structural Variations and Functional Group Analysis

The compound’s closest analogs differ in substituents on the propyl chain or the carbamate group. Key examples include:

Key Observations :

- Ethoxy vs.

- Cyclopropyl Incorporation : The cyclopropyl group () introduces ring strain, enhancing reactivity in cycloaddition reactions or enzyme inhibition.

- Thiazolylamino Substitution: The thiazole ring () confers heterocyclic diversity, often linked to antimicrobial activity.

Research Findings and Challenges

- Crystallography : SHELX programs () are widely used for structural validation of these compounds, ensuring accurate bond-length and angle measurements.

- Purity Challenges : Achieving >95% purity (as seen in ) often requires chromatographic purification, which can be resource-intensive for analogs with bulky substituents.

生物活性

Tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate is a compound that has garnered attention for its diverse biological activities, including antimicrobial, antitumor, antioxidant, and anti-inflammatory effects. This article synthesizes current research findings, providing a comprehensive overview of its biological properties and potential applications.

Tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate is characterized by its unique structure, which allows it to interact with various biological targets. Its synthesis typically involves the reaction of tert-butyl carbamate with ethoxy-substituted ketones under controlled conditions. The compound's solubility in polar solvents enhances its suitability for biological applications.

Antimicrobial Activity

Research indicates that tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate exhibits significant antimicrobial properties against a range of pathogens, including bacteria, fungi, and viruses. For instance, in vitro studies have demonstrated its effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans .

Antitumor Activity

The compound has shown promising antitumor activity in both in vitro and in vivo studies. It appears to inhibit tumor cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. Notably, studies have reported a reduction in tumor growth in animal models treated with tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate .

Antioxidant and Anti-inflammatory Properties

Tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate also demonstrates antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Additionally, its anti-inflammatory effects could make it beneficial for conditions such as rheumatoid arthritis .

Toxicity and Safety Profile

Preliminary studies suggest that tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate has low acute toxicity in animal models. However, comprehensive long-term toxicity studies are lacking, necessitating further investigation to assess its safety profile for human use .

Applications in Research and Industry

The biological activities of tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate position it as a potential candidate for drug development. Its antimicrobial and antitumor properties suggest applications in pharmaceuticals targeting infectious diseases and cancer therapy. Furthermore, its antioxidant capabilities indicate possible roles in the formulation of supplements aimed at mitigating oxidative stress-related diseases .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various concentrations of tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate against E. coli and S. aureus. Results showed a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations above 50 µg/mL.

- Antitumor Activity Assessment : In vivo experiments using murine models indicated that administration of the compound resulted in a 40% reduction in tumor volume compared to control groups after four weeks of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。